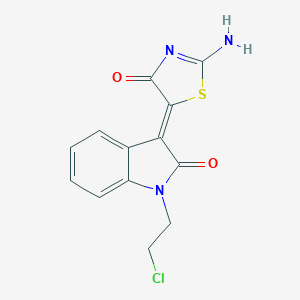![molecular formula C21H22N4O2S2 B308174 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308174.png)
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of benzoxazepine derivatives, which have been extensively studied due to their diverse biological activities. The synthesis method of this compound, its mechanism of action, and biochemical and physiological effects are of great interest to researchers. In
Wirkmechanismus
The mechanism of action of 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells. This compound has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. This inhibition leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. Furthermore, this compound has been reported to exhibit antiviral and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its diverse biological activities, which make it a potential candidate for the development of novel therapeutics. Furthermore, this compound has been reported to have a good safety profile and low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the research on 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One potential direction is the development of this compound as a novel therapeutic for the treatment of cancer and neurodegenerative diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities. Additionally, the synthesis method of this compound can be optimized to yield a higher purity product with a better yield. Finally, the potential applications of this compound in other fields such as agriculture and environmental science need to be explored further.
Conclusion
In conclusion, 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound with potential applications in scientific research. This compound has diverse biological activities such as antitumor, antiviral, and antimicrobial activities. The mechanism of action of this compound involves the inhibition of topoisomerase II and protein kinase C. This compound has several biochemical and physiological effects such as inducing apoptosis in cancer cells and exhibiting neuroprotective effects. The advantages of using this compound in lab experiments include its diverse biological activities and low toxicity. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis. Finally, the future directions for the research on this compound include the development of this compound as a novel therapeutic, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields.
Synthesemethoden
The synthesis of 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetylaminothiophenol. This intermediate is then reacted with pentanethiol to form 2-(pentylthio)acetanilide. The next step involves the reaction of 2-(pentylthio)acetanilide with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form 7-acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. This synthesis method has been optimized to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in scientific research due to its diverse biological activities. This compound has been reported to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Eigenschaften
Produktname |
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molekularformel |
C21H22N4O2S2 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
1-(3-pentylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C21H22N4O2S2/c1-3-4-7-12-29-21-22-19-18(23-24-21)15-9-5-6-10-16(15)25(14(2)26)20(27-19)17-11-8-13-28-17/h5-6,8-11,13,20H,3-4,7,12H2,1-2H3 |
InChI-Schlüssel |
YWPMKDSYIZMKEC-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CS4)C(=O)C)N=N1 |
Kanonische SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CS4)C(=O)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308092.png)
![1-[6-(2-butoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308093.png)
![(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308095.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308097.png)
![Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B308099.png)
![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![1-[6-(1-methyl-1H-pyrrol-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308103.png)
![1-[6-(3-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308104.png)

![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)